

Valnivudine Hydrochloride: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Valnivudine hydrochloride, also known as FV-100, is a potent and selective antiviral agent targeting the Varicella-Zoster Virus (VZV), the causative agent of herpes zoster (shingles). It is a prodrug of the active compound CF-1743, a bicyclic nucleoside analog. This technical guide provides an in-depth overview of the chemical properties and stability of **Valnivudine** hydrochloride, crucial information for researchers and professionals involved in its development and application.

Chemical Properties

Valnivudine hydrochloride is a white to off-white or light brown solid powder.[1] Its fundamental physicochemical properties are summarized in the table below. While extensive proprietary data likely exists, this table reflects publicly available information.



Property	Value	Source
Chemical Name	[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride	N/A
Molecular Formula	C27H36CIN3O6	[2]
Molecular Weight	534.05 g/mol	[2]
Appearance	White to off-white solid powder / Light yellow to yellow solid powder	[3]
Solubility	Soluble in DMSO (100 mg/mL). Insoluble in water.	[3][4]
LogP	5.066	N/A
рКа	Data not publicly available.	N/A
Melting Point	Decomposes above 200°C.	N/A

Stability Profile

The stability of **Valnivudine** hydrochloride is a critical factor for its formulation, storage, and therapeutic efficacy. The free base form of **Valnivudine** is known to be prone to instability.[5]

Storage Recommendations

For long-term storage, **Valnivudine** hydrochloride powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in solvents such as DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is recommended to store the product in a sealed container, protected from moisture.[4]

Forced Degradation Studies (General Protocol)

While specific forced degradation data for **Valnivudine** hydrochloride is not publicly available, such studies are essential to identify potential degradation products and establish the intrinsic



stability of the molecule. A general protocol for forced degradation studies, based on ICH guidelines, is provided below. These studies would typically involve subjecting a solution of **Valnivudine** hydrochloride (e.g., 1 mg/mL) to various stress conditions.[6][7][8][9]

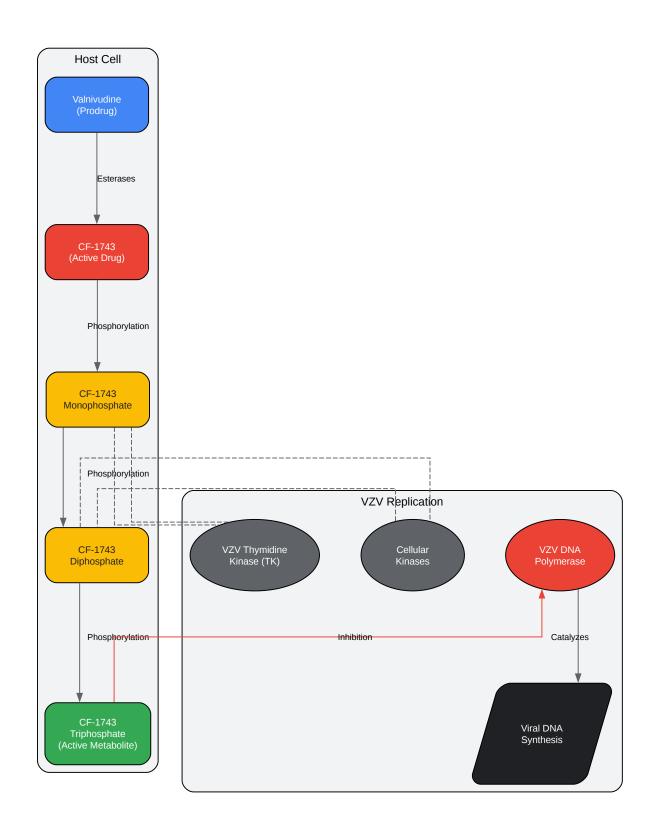
Experimental Protocol: Forced Degradation Study

- Preparation of Stock Solution: Prepare a stock solution of Valnivudine hydrochloride at a
 concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a co-solvent like
 methanol or acetonitrile if aqueous solubility is low).
- Acid Hydrolysis: Treat the stock solution with 0.1 M to 1 M hydrochloric acid. The mixture is typically heated (e.g., at 60°C) for a defined period (e.g., 2 to 8 hours). Samples are withdrawn at various time points, neutralized, and analyzed.
- Alkaline Hydrolysis: Treat the stock solution with 0.1 M to 1 M sodium hydroxide. The
 experimental conditions (temperature, duration) are similar to acid hydrolysis. Samples are
 withdrawn and neutralized before analysis.
- Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% to 30%) at room temperature for a specified duration (e.g., up to 24 hours).
- Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 60-80°C) for an extended period.
- Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
- Analysis: All stressed samples should be analyzed by a stability-indicating HPLC method to separate the parent drug from any degradation products. The degradation products can be further characterized using techniques like LC-MS/MS to elucidate their structures.[10][11]
 [12]

Mechanism of Action

Valnivudine is a prodrug that is rapidly and extensively converted in vivo to its active form, CF-1743.[5] The antiviral activity of CF-1743 is highly specific to the Varicella-Zoster Virus.





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Caption: Mechanism of action of Valnivudine hydrochloride.



The antiviral cascade begins with the enzymatic conversion of **Valnivudine** to CF-1743 within the host cell. The VZV-encoded thymidine kinase (TK) then specifically phosphorylates CF-1743 to its monophosphate derivative. Subsequently, cellular kinases further phosphorylate the molecule to its diphosphate and ultimately its triphosphate form. This active triphosphate metabolite is presumed to act as a competitive inhibitor of the VZV DNA polymerase, thereby terminating viral DNA chain elongation and inhibiting viral replication.

Experimental Protocols Solubility Determination (General Protocol)

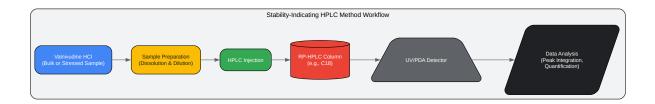
A standard shake-flask method can be employed to quantitatively determine the aqueous solubility of **Valnivudine** hydrochloride.

- Preparation: Add an excess amount of Valnivudine hydrochloride powder to a known volume of purified water (or other aqueous buffers of different pH) in a sealed container.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
- Quantification: Analyze the concentration of Valnivudine hydrochloride in the clear supernatant using a validated analytical method, such as HPLC-UV.

Stability-Indicating HPLC Method Development (General Protocol)

A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of **Valnivudine** hydrochloride and its potential degradation products.





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Caption: General workflow for a stability-indicating HPLC method.

- Chromatographic Conditions:
 - Column: A C18 stationary phase is a common starting point.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent drug from its degradation products.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength where Valnivudine hydrochloride and its potential degradation products exhibit significant absorbance. A photodiode array (PDA) detector is advantageous for assessing peak purity.
- Method Validation: The developed method must be validated according to ICH guidelines to
 ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability
 testing. This involves analyzing samples from forced degradation studies to demonstrate that
 the method can effectively separate the intact drug from all significant degradation products.



Conclusion

Valnivudine hydrochloride is a promising antiviral agent with a well-defined mechanism of action. This guide has summarized the key publicly available information on its chemical properties and stability. Further research, particularly detailed forced degradation studies and the development of a specific, validated stability-indicating analytical method, are crucial for its continued development and successful application in a clinical setting. The provided protocols offer a foundational framework for researchers to conduct these essential investigations.

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